molecular formula C26H27N3O2S2 B2384466 N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291853-80-9

N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2384466
CAS No.: 1291853-80-9
M. Wt: 477.64
InChI Key: IPRSLELXOSHDGW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-butylphenyl group attached via an acetamide linkage and a 2,3-dimethylphenyl substituent on the pyrimidine ring. Its molecular formula is C₂₇H₂₉N₃O₂S₂, with a molecular weight of 515.67 g/mol, distinguishing it from simpler analogs through increased lipophilicity due to the butyl and dimethyl substituents .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c1-4-5-8-19-10-12-20(13-11-19)27-23(30)16-33-26-28-21-14-15-32-24(21)25(31)29(26)22-9-6-7-17(2)18(22)3/h6-7,9-15H,4-5,8,16H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRSLELXOSHDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound is characterized by its unique structural features, including a sulfanyl group and an acetamido substituent, which may enhance its pharmacological properties. The molecular formula is C25H30N2O2SC_{25}H_{30}N_2O_2S, with a molecular weight of approximately 442.59 g/mol.

Biological Activity

The biological activity of this compound has been the subject of various studies, highlighting its potential therapeutic applications. Research indicates that thienopyrimidine derivatives exhibit diverse biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific mechanisms involving enzyme modulation and receptor interaction.
  • Antimicrobial Properties : Compounds in this class have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition that could be beneficial in treating diseases where these enzymes play a critical role .

The mechanism of action for this compound involves binding to specific biological macromolecules such as proteins and nucleic acids. This interaction can modulate the activity of enzymes or receptors, resulting in therapeutic effects. The pathways involved include:

  • Enzyme Binding : The compound may bind to active sites on enzymes, altering their function and potentially inhibiting cancer cell growth.
  • Receptor Modulation : By interacting with receptor sites, it may influence signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, demonstrating the potential of thienopyrimidine derivatives in oncology .
    Study FocusFindings
    Anticancer ActivityInhibition of cancer cell proliferation observed.
    MechanismInvolvement in enzyme inhibition and receptor modulation.
  • Antimicrobial Efficacy : Research has shown that similar thienopyrimidine compounds exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in infectious disease treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituent variations, molecular properties, and synthesis strategies.

Table 1: Comparative Analysis of Thienopyrimidinone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
Target Compound : N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₇H₂₉N₃O₂S₂ 515.67 4-butylphenyl, 2,3-dimethylphenyl High lipophilicity; extended alkyl chain enhances membrane permeability
Analog 1 : N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) C₂₀H₁₈N₆OS₂ 422.52 Phenyl, tetrahydrobenzothieno-triazolo ring Reduced lipophilicity due to fused triazole ring; enhanced rigidity
Analog 2 : N-(2-Biphenylyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide C₂₈H₂₆N₄O₂S₂ 530.67 Biphenyl, ethyl, 5,6-dimethyl Increased steric bulk from biphenyl; ethyl group may improve metabolic stability
Analog 3 : N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS 325.77 4-chlorophenyl, diaminopyrimidine Chlorine substituent enhances electronegativity; simpler scaffold for crystallographic studies

Detailed Comparison of Substituent Effects

Phenyl Group Variations

  • The 4-butylphenyl group in the target compound contributes to higher molecular weight (515.67 g/mol) and lipophilicity compared to Analog 1 (422.52 g/mol) and Analog 3 (325.77 g/mol). This alkyl chain may improve bioavailability but could reduce aqueous solubility .

Pyrimidine Ring Modifications

  • The 2,3-dimethylphenyl substituent on the target’s pyrimidine ring contrasts with Analog 2’s 5,6-dimethyl and ethyl groups. The latter’s substitution pattern may reduce steric hindrance during binding interactions .
  • Analog 1 replaces the pyrimidine’s dimethylphenyl with a tetrahydrobenzothieno-triazolo fused ring, increasing structural rigidity but limiting conformational flexibility for target binding .

Research Findings and Implications

Lipophilicity vs. Solubility : The target compound’s butyl chain enhances membrane permeability but may necessitate formulation adjustments to mitigate poor solubility .

Steric and Electronic Effects : Analog 2’s biphenylyl group offers enhanced binding affinity in hydrophobic pockets, whereas the target’s dimethylphenyl group provides moderate steric shielding .

Synthetic Scalability : Analog 1 and the target compound require multi-step syntheses, but Analog 3 ’s simplicity allows rapid production for preliminary screening .

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